molecular formula C18H17N5O2 B2619450 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537002-45-2

5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2619450
CAS RN: 537002-45-2
M. Wt: 335.367
InChI Key: MNOPRQKGVOAUBN-UHFFFAOYSA-N
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Description

5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:

Anticancer Applications

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth of cancer cells. Research has indicated that derivatives of triazolopyrimidine can inhibit enzymes like CDK2, which are crucial for cell cycle progression in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains. The triazolopyrimidine scaffold is known for its broad-spectrum antimicrobial activity, which includes the inhibition of enzymes essential for microbial survival . This makes it a valuable compound in the development of new antibiotics.

Antiviral Properties

Research has also explored the antiviral potential of this compound. Its ability to bind to viral RNA and proteins can inhibit viral replication. Studies have shown that triazolopyrimidine derivatives can interfere with the replication of viruses such as HIV by binding to the TAR RNA, thus preventing the virus from hijacking the host’s cellular machinery .

Enzyme Inhibition

The compound is a potent inhibitor of several enzymes. It has been found to inhibit enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes play critical roles in various physiological processes, and their inhibition can be beneficial in treating diseases like glaucoma, Alzheimer’s, and osteoporosis.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

This compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant properties of triazolopyrimidine derivatives can be harnessed to develop treatments for conditions like cardiovascular diseases and neurodegenerative disorders .

Antimalarial Potential

The compound has been investigated for its antimalarial activity. It can inhibit dihydroorotate dehydrogenase, an enzyme crucial for the survival of the malaria parasite . This inhibition can prevent the parasite from proliferating, making it a promising candidate for antimalarial drug development.

Pharmacological Investigations

Beyond specific therapeutic applications, this compound is also valuable in pharmacological research. Its diverse biological activities make it a useful tool for studying various biochemical pathways and disease mechanisms. It can be used in drug discovery and development to identify new therapeutic targets and optimize drug efficacy .

properties

IUPAC Name

5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-11-8-9-14(25-11)16-15(12(2)21-18-19-10-20-23(16)18)17(24)22-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOPRQKGVOAUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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